Cas no 16595-76-9 (Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)-)

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)- structure
16595-76-9 structure
Product Name:Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)-
CAS No:16595-76-9
MF:C11H13ClN2S
MW:240.752320051193
CID:155699
PubChem ID:197152
Update Time:2025-04-19

Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)- Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-, hydrochloride (1:1), (6R)-
    • (R)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole monohydrochloride
    • (-)-Tetramisole HCl
    • (+)-Tetramisole hydrochloride
    • (R)-(+)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole hydrochloride
    • (R)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole monohydrochloride
    • (R)-tetramisole hydrochloride
    • Dexamisole
    • Dexamisole hydrochloride
    • d-Tetramisole hydrochloride
    • EINECS 240-653-0
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride, (R)-(+)-
    • levamisole hydrochloride
    • R 12563
    • 84VUY5WNF2
    • IMIDAZO(2,1-B)THIAZOLE, 2,3,5,6-TETRAHYDRO-6-PHENYL-, HYDROCHLORIDE (1:1), (6R)-
    • (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
    • CHEMBL1256295
    • SCHEMBL11567976
    • UNII-84VUY5WNF2
    • (6R)-6-Phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium;chloride
    • NS00086621
    • IMIDAZO(2,1-B)THIAZOLE, 2,3,5,6-TETRAHYDRO-6-PHENYL-, MONOHYDROCHLORIDE, (6R)-
    • Dexamisole HCl
    • IMIDAZO(2,1-B)THIAZOLE, 2,3,5,6-TETRAHYDRO-6-PHENYL-, MONOHYDROCHLORIDE, (R)-
    • (R)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride
    • DTXSID20168050
    • R-12,563
    • R-12563
    • TETRAMISOLE HYDROCHLORIDE, (R)-
    • 16595-76-9
    • R 12,563
    • Inchi: 1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m0./s1
    • InChI Key: LAZPBGZRMVRFKY-PPHPATTJSA-N
    • SMILES: Cl.S1CCN2C1=N[C@H](C1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 240.04899
  • Monoisotopic Mass: 240.0487973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • PSA: 15.6
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd